Benzoquinonium

CAS No.: 9068-42-2

Cat. No.: VC14488645

Molecular Formula: C34H50N4O2+2

Molecular Weight: 546.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 9068-42-2 |

|---|---|

| Molecular Formula | C34H50N4O2+2 |

| Molecular Weight | 546.8 g/mol |

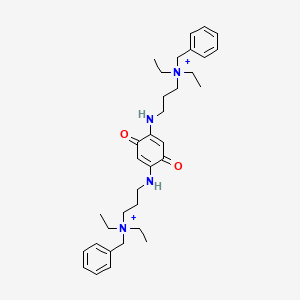

| IUPAC Name | benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium |

| Standard InChI | InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2 |

| Standard InChI Key | YERABYSOHUZTPQ-UHFFFAOYSA-P |

| Canonical SMILES | CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Introduction

Structural and Chemical Characteristics of Benzoquinonium

Benzoquinonium is hypothesized to derive from 1,4-benzoquinone, a cyclic diketone with the formula . The parent compound, 1,4-benzoquinone, exists as bright-yellow crystals with a pungent odor and exhibits multifunctional reactivity due to its α,β-unsaturated ketone structure . Benzoquinonium likely incorporates a quaternary ammonium group, forming a salt or complex that enhances its solubility and biological activity. Such modifications are common in pharmaceuticals to improve bioavailability and target specificity.

The synthesis of benzoquinonium analogs may parallel methods used for 1,4-benzoquinone derivatives. For instance, palladium-catalyzed hydrogenolysis has been employed to synthesize diamino-substituted benzoquinones , suggesting potential routes for introducing nitrogen-based functional groups. A proposed structure could involve ammonium substituents at the 2 and 5 positions of the quinone ring, akin to 2,5-diamino-1,4-benzoquinone .

Synthesis and Industrial Production Pathways

While no direct synthesis protocols for benzoquinonium are documented, industrial methods for 1,4-benzoquinone provide foundational insights. The oxidation of hydroquinone () remains a primary route, often using hydrogen peroxide with iodine catalysts in polar solvents like isopropyl alcohol . A representative reaction is:

For benzoquinonium, quaternization of amino groups introduced via reductive amination or nucleophilic substitution could follow. The Thieme Connect study demonstrates the efficiency of palladium/charcoal hydrogenolysis in synthesizing diaminoquinones , a step potentially adaptable to ammonium salt formation.

Physicochemical Properties and Stability

Benzoquinone derivatives are sensitive to acidic and alkaline conditions, undergoing condensation or decomposition . Benzoquinonium’s quaternary ammonium moiety likely enhances its stability in aqueous media compared to the parent quinone. Key properties inferred from analogs include:

The dielectric constant of polar solvents like dimethyl sulfoxide (DMSO, ) would facilitate reactions involving ionic intermediates during benzoquinonium synthesis.

Pharmacological and Industrial Applications

Benzoquinonium’s structural similarity to neuromuscular blockers like pancuronium suggests potential applications in anesthesia. Quaternary ammonium compounds inhibit acetylcholine receptors, inducing muscle paralysis. Studies on p-benzoquinone (PBQ) demonstrate its role as a free radical inhibitor and crosslinking enhancer in polymers , implying that benzoquinonium could serve dual roles in materials science and medicine.

In hemoglobin studies, PBQ adducts alter protein function , raising questions about benzoquinonium’s pharmacokinetics and toxicity. Comparative data on related compounds underscore the need for rigorous safety evaluations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume